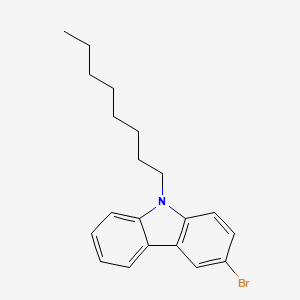![molecular formula C8H4BrN3O B1375689 7-Bromopyrido[2,3-b]pyrazine-8-carbaldehyde CAS No. 893566-36-4](/img/structure/B1375689.png)
7-Bromopyrido[2,3-b]pyrazine-8-carbaldehyde
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
7-Bromopyrido[2,3-b]pyrazine-8-carbaldehyde: is utilized in the synthesis of various heterocyclic compounds. These compounds have been studied for their nonlinear optical properties and biological activity . The ability to form diverse heterocyclic structures makes this compound valuable in material science and pharmaceutical research.
Electrochemical DNA Sensing
This compound has been employed in the development of electrochemical sensors for DNA detection . The pyrido[2,3-b]pyrazine moiety offers a platform for the attachment of nucleic acids, enabling the sensing of DNA through electrochemical means, which is crucial for genetic analysis and diagnostics.
Nonlinear Optical (NLO) Applications
The derivatives of 7-Bromopyrido[2,3-b]pyrazine-8-carbaldehyde exhibit significant nonlinear optical properties . These properties are essential for applications in photonics, such as in the development of optical switches and modulators.
Antioxidant and Antiurease Activities
Research has indicated that pyrido[2,3-b]pyrazine derivatives show potential antioxidant and antiurease activities . These activities are beneficial for therapeutic applications, particularly in the treatment and management of oxidative stress-related diseases and urease-associated disorders.
Chemical Synthesis and Chromatography
As a building block in chemical synthesis, 7-Bromopyrido[2,3-b]pyrazine-8-carbaldehyde is used to create complex molecules for further research in material science and chromatography . Its role in the synthesis of novel compounds is pivotal for advancing chromatographic techniques.
Material Science Research
The compound’s structural features make it a candidate for research in material science, particularly in the study of molecular electronics and the development of new materials with specific electronic properties .
Mécanisme D'action
Target of Action
The primary targets of 7-Bromopyrido[2,3-b]pyrazine-8-carbaldehyde are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 7-Bromopyrido[2,3-b]pyrazine-8-carbaldehyde . Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and carries out its functions.
Propriétés
IUPAC Name |
7-bromopyrido[2,3-b]pyrazine-8-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrN3O/c9-6-3-12-8-7(5(6)4-13)10-1-2-11-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDTOYQGPDAIDIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C(=C(C=N2)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromopyrido[2,3-b]pyrazine-8-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Tert-butyl 4-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1375616.png)





![1-[4-(aminomethyl)phenyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B1375627.png)
